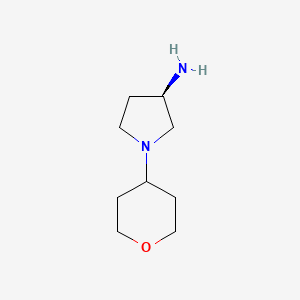

(R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine

説明

特性

IUPAC Name |

(3R)-1-(oxan-4-yl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-8-1-4-11(7-8)9-2-5-12-6-3-9/h8-9H,1-7,10H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQDRISFVOYKQU-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tetrahydro-2H-pyran.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the starting materials and facilitate the formation of the desired product.

Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield.

Solvents: Common solvents used in the synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of ®-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification.

化学反応の分析

Types of Reactions

®-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

科学的研究の応用

Antiviral and Antibacterial Activities

Pyran derivatives, including those containing the tetrahydro-pyran structure, have shown promising antiviral and antibacterial properties. Research indicates that compounds similar to (R)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine exhibit activity against various viral infections, including HIV and hepatitis C . The presence of the tetrahydro-pyran ring enhances the interaction with viral enzymes, making it a candidate for further development in antiviral therapies.

Neuroprotective Effects

Studies have highlighted the potential of pyran-based compounds in treating neurodegenerative diseases like Alzheimer's disease. The unique structure of (R)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine allows it to interact with cholinergic receptors, potentially improving cognitive function and providing neuroprotection . Ongoing clinical trials are investigating its efficacy in enhancing memory and reducing neuroinflammation.

Cardiovascular Applications

Research has identified that certain pyrrolidine derivatives can act as CCR2 antagonists, which are crucial for managing cardiovascular diseases. The optimization of compounds related to (R)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine has led to the discovery of new agents with improved therapeutic indices for treating conditions such as hypertension .

Agrochemical Applications

The structural characteristics of (R)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine also lend themselves to applications in agrochemicals. Pyran derivatives have been utilized as insecticides and herbicides due to their ability to disrupt biological pathways in pests while being less harmful to non-target species . This dual functionality makes them valuable in sustainable agricultural practices.

Case Study 1: Antiviral Efficacy

A systematic study showcased the antiviral efficacy of pyran derivatives against HIV. The derivatives were tested for their ability to inhibit viral replication in vitro, demonstrating significant reductions in viral load at low concentrations .

Case Study 2: Neuroprotective Potential

A recent clinical trial evaluated the effects of a pyran-based drug on patients with mild cognitive impairment. Results indicated improvements in cognitive scores and reductions in biomarkers associated with neurodegeneration .

作用機序

The mechanism of action of ®-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

類似化合物との比較

Stereoisomers and Enantiomers

- (S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride

Substituent-Modified Analogs

- (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride Molecular Formula: C₁₀H₂₂Cl₂N₂O Key Differences: A methylene bridge links the THP group to the pyrrolidine, increasing molecular weight (257.20 g/mol vs. 170.25 g/mol for the free base of the target compound). Purity: 97% (commercial samples) .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Complex Heterocyclic Derivatives

- (3R)-1-[5-Chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine

Comparative Data Table

生物活性

(R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 170.25 g/mol

CAS Number: 1044305-89-6

The compound features a tetrahydro-2H-pyran moiety attached to a pyrrolidine ring, contributing to its unique biological properties. Its chirality plays a crucial role in its interaction with biological targets.

The biological activity of (R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular processes, including signaling pathways involved in disease mechanisms.

1. Antiparasitic Activity

Recent studies have indicated that derivatives of this compound exhibit potent antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, compounds structurally related to (R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine demonstrated an EC of less than 0.03 μM, indicating high efficacy in vitro .

2. Cholinesterase Inhibition

Research has shown that (R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine and its analogs can act as dual cholinesterase inhibitors. This property is significant for the treatment of neurodegenerative diseases such as Alzheimer's. In vitro studies revealed IC values ranging from 44 to 298 nM for butyrylcholinesterase (BuChE), demonstrating substantial inhibition potential .

3. Phosphodiesterase Inhibition

The compound has also been investigated for its ability to inhibit phosphodiesterases (PDEs), which play critical roles in various signaling pathways. The selective inhibition of PDE9 by related compounds has shown promising results in enhancing cognitive functions in animal models .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | EC/IC Value | Reference |

|---|---|---|---|

| Antiparasitic | Trypanosoma brucei | <0.03 μM | |

| Cholinesterase Inhibition | BuChE | 44 - 298 nM | |

| Phosphodiesterase Inhibition | PDE9 | Not specified |

Synthesis and Derivatives

The synthesis of (R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with tetrahydro-2H-pyran under basic conditions. Various derivatives have been synthesized to enhance biological activity and solubility, leading to improved pharmacokinetic profiles .

Q & A

Q. What are the optimal synthetic routes for (R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine in laboratory-scale synthesis?

The compound can be synthesized via condensation reactions between appropriately substituted ketones and hydrazine derivatives. For example, and describe a method where 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile reacts with (tetrahydrofuran-3-yl)hydrazine dihydrochloride, followed by chiral chromatography (Chiralpak column) to isolate the R-enantiomer . Key steps include:

- Precursor preparation : Use of nitrile-containing intermediates to enable cyclization.

- Chiral resolution : Methanol as the eluent for enantiomeric separation, achieving ≥99% enantiomeric excess (ee).

- Purification : Recrystallization from ethanol/water mixtures to enhance purity.

Q. How can researchers confirm the stereochemical configuration of the compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. reports the use of a Bruker D8 APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to resolve the R-configuration. The Flack parameter (0.05(8)) confirmed the absolute structure . Complementary techniques include:

Q. What safety protocols are recommended for handling structurally related pyrrolidine derivatives?

While direct safety data for this compound is limited, for a related pyrrolidine dihydrochloride advises:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during scale-up synthesis?

Advanced chiral separation techniques are critical:

- Simulated moving bed (SMB) chromatography : Enables continuous separation with high throughput .

- Kinetic resolution : Enzymatic or catalytic asymmetric synthesis (e.g., using chiral ligands like BINAP) to favor the R-enantiomer.

highlights the use of preparative chiral columns (Chiralpak AD-H) with methanol to achieve >99% ee .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Intramolecular hydrogen bonds : Between the amino group (N–H) and pyrimidine nitrogen (2.12 Å).

- Intermolecular hydrogen bonds : Linking molecules into infinite chains (N–H···N, 2.89 Å).

- Van der Waals interactions : Between tetrahydro-2H-pyran and pyrrolidine moieties, contributing to packing efficiency .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions in NMR or mass spectra may arise from:

Q. What computational methods support the design of derivatives with enhanced bioactivity?

Q. How does the tetrahydro-2H-pyran moiety influence pharmacokinetic properties?

Q. What strategies mitigate racemization during prolonged storage?

Q. How can researchers validate the compound’s role in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。